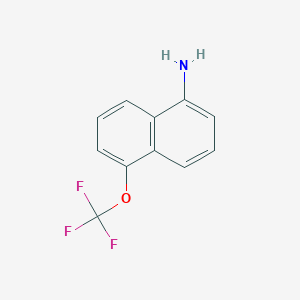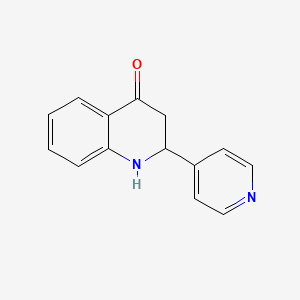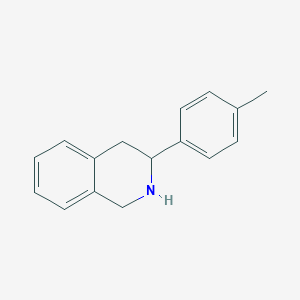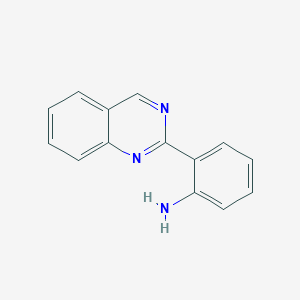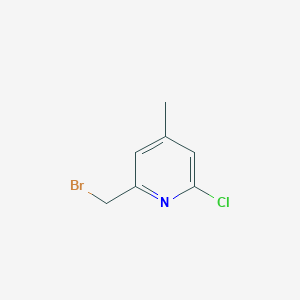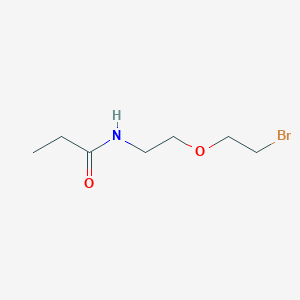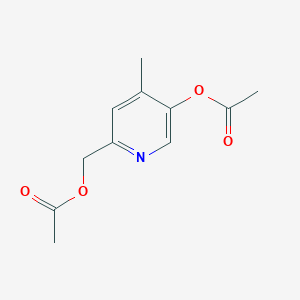
(5-Acetoxy-4-methylpyridin-2-yl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-アセトキシ-4-メチルピリジン-2-イル)メチルアセテートは、分子式C11H13NO4、分子量223.23 g/molの化学化合物です 。この化合物は、ピリジン環にアセトキシ基とメチル基が結合した構造を持ち、ピリジンの誘導体として特徴付けられます。この化合物は、その独特の化学的性質から、様々な化学的および工業的な用途で使用されています。
製造方法
合成ルートと反応条件
(5-アセトキシ-4-メチルピリジン-2-イル)メチルアセテートの合成は、いくつかの方法によって達成できます。一般的なアプローチの1つは、ピリジンなどの触媒の存在下、酢酸無水物を使用して4-メチル-2-ピリジンメタノールをアセチル化する反応です 。この反応は通常、穏やかな条件下で進行し、副反応を抑制するために、温度を約0-5°Cに維持します。
工業的生産方法
工業的な環境では、(5-アセトキシ-4-メチルピリジン-2-イル)メチルアセテートの生産は、連続フロー合成技術を使用してスケールアップできます。この方法は、従来のバッチプロセスと比較して、反応時間が短縮され、安全性が向上し、廃棄物が削減されるなどの利点を提供します 。連続フローシステムを使用することで、高収率で高純度の化合物を効率的に生産することができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Acetoxy-4-methylpyridin-2-yl)methyl acetate can be achieved through several methods. One common approach involves the acetylation of 4-methyl-2-pyridinemethanol using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . The use of a continuous flow setup allows for the efficient production of the compound with high yield and purity.
化学反応の分析
反応の種類
(5-アセトキシ-4-メチルピリジン-2-イル)メチルアセテートは、以下の化学反応を含む様々な化学反応を起こします。
酸化: この化合物は、対応するピリジンN-オキシドを生成するために酸化することができます。
還元: 還元反応は、アセトキシ基をヒドロキシル基に変換することができます。
置換: アセトキシ基は、適切な試薬を使用して他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸があります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: 求核置換反応は、メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬を使用して行うことができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、(5-アセトキシ-4-メチルピリジン-2-イル)メチルアセテートの酸化は、ピリジンN-オキシドを生成する可能性がありますが、還元は4-メチル-2-ピリジンメタノールを生成する可能性があります .
科学的研究の応用
(5-アセトキシ-4-メチルピリジン-2-イル)メチルアセテートは、科学研究でいくつかの応用があります。
化学: これは、様々な有機化合物の合成における中間体として使用されています。
生物学: この化合物は、その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 医薬品合成における前駆体としての役割を含む、その潜在的な治療的用途を探るための研究が進行中です。
作用機序
(5-アセトキシ-4-メチルピリジン-2-イル)メチルアセテートの作用機序は、特定の分子標的と経路との相互作用を伴います。アセトキシ基は、酢酸と対応するアルコールを放出して加水分解を受ける可能性があり、その後、様々な生化学的プロセスに関与する可能性があります。この化合物の効果は、細胞シグナル伝達経路に関与する酵素や受容体の活性を修飾する能力によって媒介されています .
類似化合物の比較
類似化合物
2-メチル-5-エチルピリジン: ニコチン酸とニコチンアミドの製造における中間体として使用されます.
5-アセチル-2-メトキシピリジン: その潜在的な生物活性について研究されています.
2-(ピリジン-2-イル)ピリミジン誘導体: 抗線維化活性で知られています.
独自性
(5-アセトキシ-4-メチルピリジン-2-イル)メチルアセテートは、その特定の官能基により、独自の化学反応性と生物活性を示すため、ユニークです。そのアセトキシ基は、様々な化学的修飾を可能にするため、様々な合成経路における貴重な中間体となっています。
類似化合物との比較
Similar Compounds
2-Methyl-5-ethylpyridine: Used as an intermediate in the production of nicotinic acid and nicotinamide.
5-Acetyl-2-methoxypyridine: Studied for its potential biological activities.
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.
Uniqueness
(5-Acetoxy-4-methylpyridin-2-yl)methyl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetoxy group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
特性
分子式 |
C11H13NO4 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC名 |
(5-acetyloxy-4-methylpyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C11H13NO4/c1-7-4-10(6-15-8(2)13)12-5-11(7)16-9(3)14/h4-5H,6H2,1-3H3 |
InChIキー |
FRVIHPUKTKJXAH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1OC(=O)C)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-Phenylimidazo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B11882833.png)
![6-Bromo-5-methylbenzo[d]oxazol-2-amine](/img/structure/B11882834.png)
